

Use of 2-Chloro-5-cyanobenzenesulfonamide in the synthesis of quinoxaline sulfonamides

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Compound of Interest

2-Chloro-5cyanobenzenesulfonamide

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Application Notes and Protocols for the Synthesis of Quinoxaline Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The fusion of the quinoxaline scaffold with the sulfonamide moiety has proven to be a successful strategy in the development of novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for the synthesis of quinoxaline sulfonamides based on established and documented methodologies.

Note on the Use of **2-Chloro-5-cyanobenzenesulfonamide**: An extensive review of scientific literature did not yield any specific methods or protocols for the synthesis of quinoxaline sulfonamides using **2-Chloro-5-cyanobenzenesulfonamide** as a direct starting material. The protocols detailed below describe the most common and versatile strategies for the synthesis of this class of compounds.

General Synthetic Strategies



The synthesis of quinoxaline sulfonamides can be broadly categorized into two main strategies:

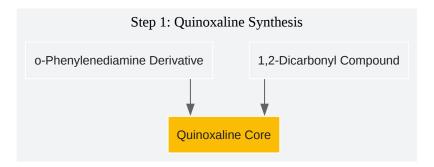
- Strategy A: Sulfonylation of a Pre-formed Quinoxaline Core. In this approach, the quinoxaline ring system is first synthesized and subsequently functionalized with a sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.
- Strategy B: Annulation of a Sulfonamide-Containing Precursor. This method involves the synthesis of the quinoxaline ring from precursors that already contain the sulfonamide moiety.

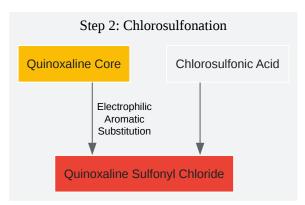
Strategy A: Synthesis via Sulfonylation of a Quinoxaline Core

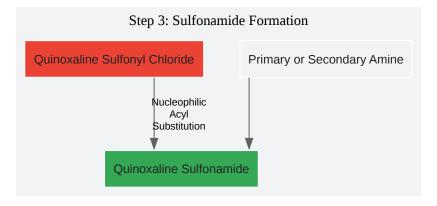
This is a widely used and versatile method for the preparation of a diverse range of quinoxaline sulfonamides. The general workflow involves the synthesis of a quinoxaline, followed by chlorosulfonation and subsequent amidation.

Experimental Workflow









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Caption: General workflow for the synthesis of quinoxaline sulfonamides via sulfonylation of a pre-formed quinoxaline core.



Detailed Experimental Protocols

Protocol A1: Synthesis of 2-(4-Methoxyphenyl)quinoxaline

This protocol describes the synthesis of a quinoxaline core, which can be subsequently sulfonated.

- Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in ethanol.[4]
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is carried out under catalyst-free conditions.[4]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(4-methoxyphenyl)quinoxaline.

Protocol A2: Chlorosulfonation of 2-(4-Methoxyphenyl)quinoxaline

- Reaction Setup: In a fume hood, carefully add 2-(4-methoxyphenyl)quinoxaline (1.0 eq) to an excess of chlorosulfonic acid (e.g., 5-10 eq) at 0°C (ice bath).[4]
- Reaction Conditions: Stir the mixture at room temperature for several hours.[4]
- Monitoring: The reaction progress can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC.
- Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The
 precipitated solid, 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride, is collected by
 filtration, washed with cold water, and dried under vacuum. This intermediate is often used in
 the next step without further purification.[4][5]

Protocol A3: Synthesis of N-Aryl-2-methoxy-5-(quinoxalin-2-yl)benzenesulfonamides

Reaction Setup: In a suitable vessel, mix 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride (1.0 eq) with a substituted aromatic amine (1.0-1.2 eq).[4][5]



- Reaction Conditions: The reaction can be carried out under solvent-free conditions by gently heating the mixture.[4][5]
- Monitoring: Monitor the reaction by TLC.

• Work-up and Purification: After completion, the solid product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials. The final quinoxaline sulfonamide can be further purified by recrystallization or column chromatography.

Ouantitative Data

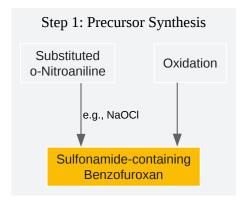
Step	Product	Yield (%)	Reference
A2	2-methoxy-5- (quinoxalin-2- yl)benzenesulfonyl chloride	85	[4][5]
A3	Substituted quinoxaline sulfonamides	Good to Excellent	[1]

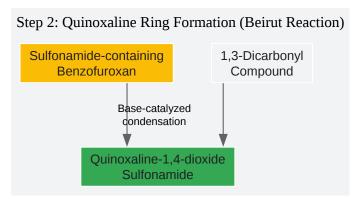
Strategy B: Synthesis via Annulation of a Sulfonamide-Containing Precursor

This strategy involves the formation of the quinoxaline ring from a precursor that already bears a sulfonamide group. A key intermediate for this approach is a substituted benzofuroxan.

Experimental Workflow







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Caption: General workflow for the synthesis of quinoxaline sulfonamides via the Beirut Reaction.

Detailed Experimental Protocols

Protocol B1: Synthesis of 6(7)-Sulfonamido-substituted Quinoxaline 1,4-dioxides

This protocol is based on the Beirut reaction.

- Reaction Setup: In a round-bottom flask, prepare a stirring mixture of a 5sulfamoylbenzofuroxan derivative (1.0 mmol) and a 1,3-dicarbonyl compound (2.5 mmol) in tetrahydrofuran (THF, 10.0 mL).
- Reaction Conditions: Add triethylamine (50 μ L, 0.36 mmol) to the mixture at room temperature. Heat the mixture to 50°C and stir for 5-8 hours.
- Monitoring: Monitor the reaction by TLC.
- Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired quinoxaline 1,4-dioxide sulfonamide.

Quantitative Data



Product	Yield (%)	Reference
6(7)-sulfonamido-substituted quinoxaline 1,4-dioxides	Varies	

Applications in Drug Discovery and Development

Quinoxaline sulfonamides have been evaluated for a variety of biological activities, making them attractive scaffolds for drug discovery.

Biological Activities and Signaling Pathways

Quinoxaline sulfonamides have been reported to exhibit a range of biological activities, including:

- Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Several derivatives have demonstrated potent antifungal properties.
- Anti-inflammatory Activity: Some quinoxaline sulfonamides have been shown to inhibit inflammation in preclinical models.[7][8]
- Anticancer Activity: Certain derivatives have displayed cytotoxic effects against various cancer cell lines.[9][10]
- Carbonic Anhydrase Inhibition: Some quinoxaline 1,4-dioxide sulfonamides are potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases, including cancer.[3][10]

The mechanism of action for their anticancer effects can be linked to the inhibition of signaling pathways crucial for tumor growth and survival. For instance, as carbonic anhydrase inhibitors, they can disrupt pH regulation in the tumor microenvironment.





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Caption: Simplified signaling pathway for the anticancer activity of some quinoxaline sulfonamides via carbonic anhydrase IX inhibition.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a wide array of quinoxaline sulfonamides. These compounds continue to be a promising class of molecules for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives with enhanced biological activities.

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